molecular formula C10H9NO3S B177526 (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid CAS No. 6270-74-2

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Cat. No. B177526
CAS RN: 6270-74-2
M. Wt: 223.25 g/mol
InChI Key: QWXLTZQRYJBZQT-UHFFFAOYSA-N
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Description

The compound (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a derivative of 1,4-benzothiazine, which is a biologically active class of compounds. This particular derivative is related to the compounds discussed in the provided papers, which include various substituted benzothiazines and benzoxazines with potential biological activities .

Synthesis Analysis

The synthesis of related 1,4-benzothiazine derivatives has been reported through the reaction of o-aminophenol or o-aminothiophenol with maleic anhydrides. This reaction produces 2-hydroxymaleanilic acids, which can then be converted into 3-oxo-1,4-benzothiazines under mild basic conditions . Additionally, an efficient method for preparing 2-(4H-3,1-benzothiazin-4-yl)acetic acid derivatives involves the reaction of 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines, followed by cyclization to give the desired products .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction for the solid-state and quantum chemical calculations for the gas phase. For example, the charge density and molecular dynamics of a benzoxazolone derivative were studied, revealing the importance of intermolecular interactions such as hydrogen bonding in the solid state .

Chemical Reactions Analysis

The electrochemical reduction of o-nitrophenylthioacetic derivatives has been studied, showing that the reduction of these compounds can lead to the production of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a related structure to the compound of interest . Furthermore, acetylation and acetoxylation reactions of 4-hydroxy-1,4-benzothiazin-3(4H)-ones have been explored, demonstrating the formation of various acetoxy derivatives and suggesting mechanisms for their formation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid are not detailed in the provided papers, the properties of similar compounds have been investigated. Aryloxyacetic acid derivatives, for instance, have been synthesized and tested for natriuretic and uricosuric activities, indicating the potential pharmacological relevance of these compounds . The structure-activity relationships of these compounds have also been discussed, which could provide insights into the properties of the compound of interest .

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and evaluated for antimicrobial properties. Notably, its derivatives have shown significant antibacterial and antifungal activities against various strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger. This suggests its potential as a component in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Pharmacological Activity

A study focused on synthesizing Schiff and Mannich bases derivatives of the compound, exploring their anti-inflammatory and analgesic activities. Some derivatives showed promising results, indicating the potential use of this compound in developing new pharmacological agents (Gowda et al., 2011).

Anti-Corrosive Properties

In another area of application, benzothiazine derivatives, including this compound, have been studied for their anti-corrosive properties on mild steel in acidic conditions. Such studies highlight its potential use in industrial applications, particularly in corrosion inhibition (Sebbar, 2017).

Heterocyclic Chemistry

The compound has also been instrumental in synthesizing novel heterocyclic systems. These syntheses contribute significantly to the field of heterocyclic chemistry, potentially leading to the discovery of new compounds with diverse biological activities (Malathi et al., 2015).

Aldose Reductase Inhibition

Another interesting application is in the field of aldose reductase inhibition. Enantiomers of this compound have been synthesized and tested, showing promising results in enzyme inhibition, indicating potential therapeutic applications (Zhang & Zhu, 2015).

Charge Density Studies

Finally, the compound has been the subject of charge density studies to understand its molecular structure better, contributing to the broader understanding of its biological activity and interactions (Wang et al., 2016).

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLTZQRYJBZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284122
Record name (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

CAS RN

6270-74-2
Record name 6270-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807
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Record name (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 2
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 3
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 4
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 5
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 6
(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Citations

For This Compound
26
Citations
MC Kalekar, AR Bhat, VR Koli - Asian Journal of Research in …, 2011 - indianjournals.com
Compound (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid was synthesized by reacting o-Amino thiophenol and maleic anhydride. (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-…
Number of citations: 2 www.indianjournals.com
N Ahmad - 2010 - repository.pastic.gov.pk
Present work consists of screening of Croton sparsiflorus (Euphorbiaceae), Laggera aurita (Asteraceae) and synthesized benzothiazine derivatives for their xanthine oxidase inhibitory …
Number of citations: 0 repository.pastic.gov.pk
TJ Sindhu - Journal of Current Pharma Research, 2017 - search.proquest.com
The present study was designed to synthesise some novel derivatives of 1, 4-thiazines by using o-amino thiophenol with maleic anhydride. Further four Mannich bases were …
Number of citations: 1 search.proquest.com
T Matsui, Y Nakamura, H Ishikawa… - The Japanese Journal …, 1994 - jstage.jst.go.jp
SPR-210{2-[4-(4, 5, 7-trifluorobenzothiazol-2-yl) methyl-3-oxo-3, 4-dihydro-2H-1, 4-benzo thiazin-2-yl] acetic acid}, a novel aldose reductase (AR) inhibitor, exhibited highly potent …
Number of citations: 42 www.jstage.jst.go.jp
S TJ, M CHANDRAN, K KRISHNAKUMAR - 2018 - scholar.archive.org
Plan: The present research work is aimed to synthesize newer, less toxic and more effective Mannich bases of 1, 4 thiazine derivatives and further compare their antifungal activities. …
Number of citations: 0 scholar.archive.org
G Sun, Y Ma, X Gao, S König, HM Fales… - Experimental eye …, 2004 - Elsevier
Numerous animal studies indicate that aldose reductase inhibitors (ARIs) are beneficial for the prevention or amelioration of diabetic complications such as neuropathy, nephropathy …
Number of citations: 10 www.sciencedirect.com
N Ashizawa, M Yoshida, Y Sugiyama, N Akaike… - Japanese journal of …, 1997 - Elsevier
GP-1447 {3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]-5-methylphenylacetic acid}, a novel aldose reductase (AR) inhibitor, exhibited highly potent and specific inhibition of AR activity …
Number of citations: 36 www.sciencedirect.com
S TJ, D Paul, M Chandran, AR Bhat, K Krishnakumar - 2013
Number of citations: 0
PB Shelar - 2012 - KLE University, Belgaum, Karnataka.
Number of citations: 0
TJ Sindhu, M Chandran, K Krishnakumar, AR Bhat
Number of citations: 0

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